4-Fluoro-2-(4-methylphenyl)pyrrolidine 4-Fluoro-2-(4-methylphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632740
InChI: InChI=1S/C11H14FN/c1-8-2-4-9(5-3-8)11-6-10(12)7-13-11/h2-5,10-11,13H,6-7H2,1H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

4-Fluoro-2-(4-methylphenyl)pyrrolidine

CAS No.:

Cat. No.: VC17632740

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-(4-methylphenyl)pyrrolidine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 4-fluoro-2-(4-methylphenyl)pyrrolidine
Standard InChI InChI=1S/C11H14FN/c1-8-2-4-9(5-3-8)11-6-10(12)7-13-11/h2-5,10-11,13H,6-7H2,1H3
Standard InChI Key NYLMARIQKWDDFQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2CC(CN2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-fluoro-2-(4-methylphenyl)pyrrolidine, reflects its core pyrrolidine ring (C₄H₈N) substituted at positions 2 and 4. Key structural features include:

  • Fluorine atom: Introduces electronegativity and potential hydrogen-bonding interactions, influencing bioavailability and target binding .

  • 4-Methylphenyl group: A hydrophobic aromatic substituent that may enhance membrane permeability and π-π stacking with biological targets.

  • Pyrrolidine scaffold: Provides conformational flexibility due to pseudorotation, enabling adaptation to diverse binding pockets .

The stereochemistry at the 2- and 4-positions remains unspecified in current literature, though synthetic methods for analogous fluoropyrrolidines emphasize stereocontrol via iodocyclization .

Physicochemical Parameters

Table 1 summarizes critical physicochemical data:

PropertyValue
Molecular FormulaC₁₁H₁₄FN
Molecular Weight179.23 g/mol
Canonical SMILESCC1=CC=C(C=C1)C2CC(CN2)F
Topological Polar Surface Area12.4 Ų (estimated)
LogP (Octanol-Water)2.8 (predicted)

The moderate LogP value suggests balanced lipophilicity, favorable for blood-brain barrier penetration in neurological applications . The fluorine atom’s electronegativity (3.98 Pauling scale) may enhance metabolic stability compared to non-fluorinated analogs.

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 4-fluoro-2-(4-methylphenyl)pyrrolidine:

  • Pyrrolidine Ring Construction: Cyclization of fluorinated precursors.

  • Post-Functionalization: Introducing fluorine and aryl groups to a preformed pyrrolidine core.

Reductive Amination

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Expected signals include δ 7.1–7.3 ppm (aryl protons), δ 3.5–4.0 ppm (pyrrolidine CH₂N), and δ 2.3 ppm (methyl group).

  • ¹⁹F NMR: A singlet near δ -180 ppm (CF group) .

  • HRMS: Calculated for C₁₁H₁₄FN [M+H]⁺: 180.1192.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention time dependent on mobile phase polarity.

Future Research Directions

Priority Investigations

  • Stereoselective Synthesis: Resolve enantiomers and evaluate chiral biological effects.

  • Target Identification: Screen against kinase, GPCR, and nuclear receptor panels.

  • ADMET Profiling: Assess permeability, cytochrome P450 inhibition, and hERG liability.

Structural Optimization

  • Fluorine Replacement: Test Cl, Br, or CF₃ substituents for enhanced potency.

  • Aryl Substitution: Explore electron-withdrawing groups (e.g., NO₂) to modulate electronic effects.

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